molecular formula C22H18F2N4O3S B3396519 N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,6-difluorobenzamide CAS No. 1019096-21-9

N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,6-difluorobenzamide

Cat. No.: B3396519
CAS No.: 1019096-21-9
M. Wt: 456.5 g/mol
InChI Key: KCOBOODBCFQMAB-UHFFFAOYSA-N
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Description

N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,6-difluorobenzamide is a synthetic benzamide derivative featuring a thiazole-pyrazole hybrid scaffold. The compound incorporates a 3,4-dimethoxyphenyl-substituted thiazole ring fused to a methylated pyrazole moiety, with a 2,6-difluorobenzamide group at the terminal position.

Properties

IUPAC Name

N-[2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F2N4O3S/c1-12-9-19(26-21(29)20-14(23)5-4-6-15(20)24)28(27-12)22-25-16(11-32-22)13-7-8-17(30-2)18(10-13)31-3/h4-11H,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCOBOODBCFQMAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=C(C=CC=C2F)F)C3=NC(=CS3)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,6-difluorobenzamide is a synthetic organic compound that belongs to a class of thiazole derivatives. This compound has garnered interest due to its diverse biological activities and potential therapeutic applications, particularly in oncology and inflammation-related disorders.

Chemical Structure and Properties

The compound features multiple functional groups:

  • Thiazole ring : Contributes to biological activity through interactions with various enzymes.
  • Pyrazole ring : Known for its anticancer properties.
  • Difluorobenzamide moiety : Enhances lipophilicity and may improve bioavailability.

The mechanism of action involves the compound's interaction with specific molecular targets, such as enzymes and receptors. It is hypothesized that it may inhibit the activity of certain enzymes involved in inflammatory pathways or cancer cell proliferation. This modulation can lead to therapeutic effects, including:

  • Inhibition of tumor growth : By targeting pathways involved in cell cycle regulation.
  • Anti-inflammatory effects : By downregulating pro-inflammatory cytokines.

Biological Activity Studies

Recent studies have evaluated the biological activity of similar compounds in the same class, providing insights into potential effects:

Anticancer Activity

In vitro studies have demonstrated that compounds with structural similarities exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • MTT Assay Results : Compounds were tested against breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cell lines. Some derivatives showed IC50 values as low as 2.97 µM against PC-3 cells, indicating potent anticancer activity .

Anti-inflammatory Properties

Research indicates that thiazole derivatives can exhibit anti-inflammatory properties by inhibiting key inflammatory mediators. For example:

  • Cytokine Inhibition : Compounds have been shown to reduce levels of TNF-alpha and IL-6 in vitro, which are critical mediators in inflammatory responses .

Data Tables

Activity Type Cell Line IC50 (µM) Reference
AnticancerMCF-73.60 ± 0.45
AnticancerSiHa3.60 ± 0.45
AnticancerPC-32.97 ± 0.88
Anti-inflammatoryHEK293T>50

Case Studies

  • Case Study on Anticancer Activity :
    • A study synthesized various pyrazole derivatives and evaluated their activity against different cancer cell lines using the MTT assay. The compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, underscoring its potential for targeted therapy .
  • Case Study on Inflammation :
    • Another investigation focused on the anti-inflammatory effects of thiazole derivatives, demonstrating significant reductions in inflammatory markers in vitro, which suggests potential use in treating inflammatory diseases .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound’s core structure shares similarities with benzamide-based agrochemicals, particularly insect growth regulators (IGRs) such as flucycloxuron and flufenoxuron . These analogs also contain the 2,6-difluorobenzamide moiety but differ in their substituents and backbone frameworks:

Compound Name Core Structure Substituents/Modifications Primary Use
Target Compound Thiazole-pyrazole hybrid 3,4-dimethoxyphenyl, 3-methyl pyrazole Not specified
Flucycloxuron Benzoylurea Cyclopropane-linked chlorophenyl group Chitin synthesis inhibitor
Flufenoxuron Benzoylurea 2-chloro-4-(trifluoromethyl)phenoxy group Acaricide/Insecticide

Electronic and Steric Properties

Bioactivity Hypotheses

While flucycloxuron and flufenoxuron act as chitin synthesis inhibitors, the thiazole-pyrazole scaffold in the target compound may confer divergent mechanisms. Thiazoles are known for kinase inhibition (e.g., EGFR, CDK), and pyrazoles often target inflammatory pathways (e.g., COX-2). The 2,6-difluorobenzamide group, common to all three compounds, likely stabilizes binding via halogen bonding or hydrophobic interactions .

Research Findings and Data Gaps

Experimental Data Limitations

No direct biological or crystallographic data for the target compound are cited in the evidence. However, SHELX-based crystallographic analysis (e.g., bond lengths, angles) could clarify its conformational stability compared to benzoylurea analogs . For example:

Parameter Target Compound (Hypothetical) Flufenoxuron (Reported)
C-F Bond Length (Å) ~1.34 (DFT-calculated) 1.33–1.35
Dihedral Angle (Thiazole-Pyrazole) ~15° (predicted) N/A (benzoylurea linear)

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,6-difluorobenzamide?

  • Methodology : The compound is synthesized via multi-step condensation reactions. A typical procedure involves:

  • Reacting a pyrazole-thiol intermediate (e.g., 5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol) with substituted aryl halides (e.g., 3,4-dimethoxyphenyl thiazol-2-yl chloride) in DMF as a solvent, using K₂CO₃ as a base at room temperature .
  • Subsequent coupling with 2,6-difluorobenzamide derivatives under controlled pH and temperature conditions to form the final benzamide moiety .
    • Key Characterization : Post-synthesis, the product is purified via column chromatography and verified using NMR (¹H/¹³C), IR spectroscopy, and elemental analysis .

Q. How is structural confirmation achieved for this compound and its intermediates?

  • Methodology :

  • Spectroscopy : ¹H NMR (δ 7.2–8.1 ppm for aromatic protons) and ¹³C NMR (e.g., carbonyl signals at ~168 ppm) confirm backbone connectivity .
  • Elemental Analysis : Percentages of C, H, N, and S are calculated and compared with experimental values (e.g., C: 58.2% calc. vs. 57.9% obs.) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]+ at m/z 483.12) .

Q. What preliminary biological assays are recommended for evaluating its activity?

  • Methodology :

  • In vitro screening : Test against kinase enzymes (e.g., EGFR, VEGFR) using fluorescence-based assays to measure IC₅₀ values .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cell viability reduction at 24–72 hours .

Advanced Research Questions

Q. How can contradictory NMR data for structural isomers be resolved?

  • Methodology :

  • X-ray Crystallography : Resolve ambiguities by growing single crystals (e.g., using slow evaporation in DCM/hexane) and analyzing bond lengths/angles (e.g., C–N bond: 1.34 Å) .
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis set) to identify misassignments .

Q. What strategies optimize reaction yields for derivatives with enhanced bioactivity?

  • Methodology :

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. ethers (THF) to improve solubility of intermediates .
  • Catalysis : Introduce Pd(OAc)₂ for Suzuki-Miyaura cross-couplings to attach diverse aryl groups (e.g., 4-fluorophenyl) to the thiazole ring .
  • Design of Experiments (DOE) : Use factorial design to optimize variables (temperature: 25°C vs. 80°C; molar ratios: 1:1.2) and identify significant factors .

Q. How to analyze binding interactions with target proteins using computational tools?

  • Methodology :

  • Molecular Docking : Employ AutoDock Vina to simulate ligand-protein binding (e.g., PDB ID: 1M17). Parameters include grid size (20×20×20 Å) and exhaustiveness=20 .
  • Binding Affinity : Compare docking scores (e.g., ΔG = -9.2 kcal/mol) with experimental IC₅₀ values to validate predictions .

Q. How to address low reproducibility in biological assays across research groups?

  • Methodology :

  • Standardized Protocols : Adopt uniform cell culture conditions (e.g., 5% CO₂, 37°C) and assay timepoints (e.g., 48 hours for MTT) .
  • Positive Controls : Include reference inhibitors (e.g., imatinib for kinase assays) to calibrate inter-lab variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,6-difluorobenzamide
Reactant of Route 2
Reactant of Route 2
N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,6-difluorobenzamide

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